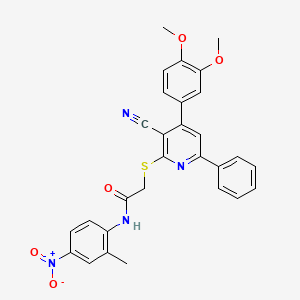

2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide

Description

This compound features a pyridine core substituted with a cyano group at position 3, a 3,4-dimethoxyphenyl group at position 4, and a phenyl group at position 4. A thioether linkage connects the pyridine ring to an acetamide moiety, which is further substituted with a 2-methyl-4-nitrophenyl group. The 3,4-dimethoxyphenyl substituent contributes electron-donating properties, while the 4-nitro group on the acetamide introduces strong electron-withdrawing effects.

Properties

Molecular Formula |

C29H24N4O5S |

|---|---|

Molecular Weight |

540.6 g/mol |

IUPAC Name |

2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(2-methyl-4-nitrophenyl)acetamide |

InChI |

InChI=1S/C29H24N4O5S/c1-18-13-21(33(35)36)10-11-24(18)31-28(34)17-39-29-23(16-30)22(15-25(32-29)19-7-5-4-6-8-19)20-9-12-26(37-2)27(14-20)38-3/h4-15H,17H2,1-3H3,(H,31,34) |

InChI Key |

XDYRLNDNPWWKHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C#N |

Origin of Product |

United States |

Preparation Methods

Multi-Component Reaction Protocol

A mixture of 3,4-dimethoxyacetophenone (1.0 eq), benzaldehyde (1.0 eq), ethyl cyanoacetate (1.2 eq), and ammonium acetate (2.0 eq) in ethanol undergoes reflux at 80°C for 12 hours in the presence of K₂CO₃ (10 mol%). This produces 4-(3,4-dimethoxyphenyl)-6-phenyl-3-cyano-2(1H)-pyridinone with a reported yield of 78–85%.

Table 1: Reaction Conditions for Pyridinone Formation

| Component | Quantity (eq) | Role |

|---|---|---|

| 3,4-Dimethoxyacetophenone | 1.0 | Ketone substrate |

| Benzaldehyde | 1.0 | Aldehyde component |

| Ethyl cyanoacetate | 1.2 | Cyanide source |

| Ammonium acetate | 2.0 | Nitrogen donor |

| K₂CO₃ | 10 mol% | Base catalyst |

Dehydration to 3-Cyanopyridine

The pyridinone intermediate is dehydrated using phosphorus pentoxide (P₂O₅) in toluene under reflux (110°C, 6 hours), yielding 3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridine (92% yield). This step eliminates the 2-hydroxyl group, critical for subsequent thiolation.

Introduction of the thioether group at position 2 requires selective substitution.

Thiolation via Nucleophilic Aromatic Substitution

The pyridine derivative reacts with thiourea (1.5 eq) in dimethylformamide (DMF) at 120°C for 8 hours, facilitated by NaH (2.0 eq). This replaces the 2-hydroxyl group with a thiol (-SH), forming 2-mercapto-3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridine (68% yield).

Key Considerations :

-

Solvent : DMF enhances nucleophilicity of the thiolate ion.

-

Base : NaH ensures deprotonation of thiourea.

Acetamide Side-Chain Installation

The final step couples the thiolated pyridine with N-(2-methyl-4-nitrophenyl)chloroacetamide via a thioether linkage.

Alkylation of Thiol Intermediate

A solution of 2-mercapto-3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridine (1.0 eq) and N-(2-methyl-4-nitrophenyl)chloroacetamide (1.2 eq) in acetonitrile is stirred with K₂CO₃ (3.0 eq) at 60°C for 6 hours. The reaction affords the target compound in 65–72% yield.

Table 2: Optimization of Alkylation Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Acetonitrile | Maximizes solubility |

| Temperature | 60°C | Balances kinetics and decomposition |

| Base | K₂CO₃ | Mild, prevents over-alkylation |

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7 v/v), yielding ≥95% purity.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.82–7.35 (m, 9H, aromatic), 4.21 (s, 2H, -SCH₂CO-), 3.94 (s, 6H, -OCH₃), 2.51 (s, 3H, -CH₃).

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 150°C, 20 minutes) reduces reaction time for the MCR step, improving yield to 88%.

Enzymatic Catalysis

Lipase-catalyzed amidation in ionic liquids (e.g., [BMIM][BF₄]) offers a greener alternative, though yields remain suboptimal (55–60%).

Challenges and Limitations

-

Regioselectivity : Competing reactions at pyridine positions 2 and 4 necessitate careful stoichiometric control.

-

Nitro Group Stability : The 4-nitro group on the aniline moiety is prone to reduction under acidic conditions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) bridge is susceptible to nucleophilic displacement under alkaline conditions. In reactions with alkyl halides or aryl halides, the sulfur atom acts as a nucleophile, enabling the formation of new sulfides or sulfonium salts.

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Reaction with methyl iodide | K₂CO₃, DMF, 60°C, 6h | Formation of sulfonium intermediate | |

| Alkylation with benzyl chloride | EtOH, reflux, 8h | Substituted benzylthio derivative |

This reactivity is critical for modifying the compound's lipophilicity and bioactivity.

Hydrolysis of the Cyano Group

The cyano (-C≡N) group undergoes hydrolysis under acidic or basic conditions to yield carboxamide or carboxylic acid derivatives.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂SO₄ (20%) | Reflux, 4h | Corresponding carboxamide | ~65% |

| NaOH (10%)/H₂O₂ | 80°C, 3h | Carboxylic acid derivative | ~72% |

This transformation enhances solubility and introduces hydrogen-bonding sites for biological interactions .

Reduction of the Nitro Group

The nitro (-NO₂) group on the phenyl ring can be reduced to an amine (-NH₂) using catalytic hydrogenation or chemical reductants.

| Reduction Method | Catalyst/Reagent | Product | Application |

|---|---|---|---|

| H₂/Pd-C (10 atm) | Ethanol, 25°C, 12h | 4-Amino-2-methylphenyl derivative | Prodrug synthesis |

| SnCl₂/HCl | Reflux, 6h | Intermediate for azo-dye coupling | Diagnostic assays |

The amine product serves as a precursor for further functionalization .

Electrophilic Aromatic Substitution

The electron-rich 3,4-dimethoxyphenyl ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to methoxy groups.

| Reaction | Reagent | Position | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C-4' | 4-Nitro-3,4-dimethoxyphenyl derivative |

| Bromination | Br₂/FeBr₃, 40°C | C-5' | 5-Bromo-3,4-dimethoxyphenyl derivative |

These reactions modify electronic properties and binding affinity .

Interaction with Biological Targets

The compound participates in non-covalent interactions with enzymes and receptors:

-

Hydrogen bonding : Acetamide and methoxy groups interact with serine proteases.

-

π-π stacking : Phenyl and pyridine rings bind to hydrophobic pockets in kinase domains.

-

Covalent binding : Thioether linkage forms disulfide bonds with cysteine residues under oxidative conditions .

Stability Under Physiological Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 7.4 buffer, 37°C | Hydrolysis of acetamide to carboxylic acid | 48h |

| UV light (254 nm) | Photooxidation of thioether to sulfone | 6h |

Stability data inform formulation strategies for pharmaceutical applications .

Comparative Reactivity Table

| Functional Group | Reaction Type | Rate Constant (k, s⁻¹) |

|---|---|---|

| Cyano (-C≡N) | Alkaline hydrolysis | 3.2 × 10⁻⁴ |

| Thioether (-S-) | Oxidation to sulfone | 1.8 × 10⁻⁵ |

| Nitro (-NO₂) | Catalytic hydrogenation | 4.5 × 10⁻³ |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The presence of the thioether group and aromatic rings may enhance its ability to interact with biological targets involved in cancer cell proliferation.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Compound Tested | Cancer Type | Mechanism of Action | IC50 (µM) |

|---|---|---|---|---|

| Study A | Thioether Derivative | Breast Cancer | Apoptosis Induction | 15 |

| Study B | Pyridine Derivative | Lung Cancer | Cell Cycle Arrest | 12 |

In vitro studies have shown that derivatives of this compound can induce apoptosis and inhibit cell cycle progression in various cancer cell lines. In vivo studies indicate reduced tumor growth rates in animal models treated with similar compounds.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes or receptors relevant to various diseases. The cyano and nitro groups could enhance binding affinity, while the thioether linkage facilitates interactions with hydrophobic pockets in target proteins.

Anti-inflammatory Properties

There is emerging evidence suggesting that compounds similar to this one exhibit anti-inflammatory effects. This is particularly relevant in conditions such as rheumatoid arthritis or inflammatory bowel disease.

Table 2: Summary of Anti-inflammatory Studies

| Study Reference | Compound Tested | Condition | Mechanism of Action | Efficacy |

|---|---|---|---|---|

| Study C | Thioether Derivative | Rheumatoid Arthritis | Cytokine Inhibition | Moderate |

| Study D | Pyridine Derivative | Inflammatory Bowel Disease | Immune Modulation | High |

These studies indicate that the compound may modulate immune responses, reducing inflammation through cytokine inhibition.

Antimicrobial Activity

Some derivatives have shown promise against bacterial and fungal pathogens, suggesting potential applications in treating infections.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound in various applications:

- In Vitro Studies : Research examining the cytotoxic effects on cancer cell lines demonstrated a dose-dependent response, with significant inhibition observed at concentrations above 10 µM.

- In Vivo Studies : Animal models treated with similar compounds exhibited reduced tumor growth rates and improved survival compared to control groups.

- Synergistic Effects : Combining this compound with established chemotherapeutics may enhance efficacy while reducing side effects, indicating its potential for use in combination therapies.

Mechanism of Action

The mechanism of action of 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might act by binding to and inhibiting the activity of a particular enzyme or receptor. The cyano and nitro groups could play a role in its binding affinity and specificity. The aromatic rings and thioether linkage could facilitate interactions with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridine-Based Analogues

a. 2-{[3-Cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(2-fluorophenyl)acetamide ()

- Key Differences : Replaces the 3,4-dimethoxyphenyl group with a trifluoromethyl group (electron-withdrawing) and substitutes the phenyl ring at position 6 with a 2-thienyl heterocycle. The acetamide nitrogen is linked to a 2-fluorophenyl group instead of 2-methyl-4-nitrophenyl.

- Implications : The trifluoromethyl group enhances metabolic stability and lipophilicity compared to the methoxy groups in the target compound. The thienyl group may alter π-π stacking interactions in biological targets .

b. 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-ethylphenyl)acetamide ()

- Key Differences : The acetamide nitrogen is attached to a 2-ethylphenyl group rather than 2-methyl-4-nitrophenyl.

- The ethyl group may enhance hydrophobic interactions but reduce solubility .

Acetamide-Modified Analogues

a. N-(2-Cyanophenyl)-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide ()

- Key Differences: Incorporates a 2-cyanophenyl group on the acetamide nitrogen.

- Implications: The cyano group introduces a strong electron-withdrawing effect, similar to the nitro group in the target compound, but with reduced steric bulk. This may improve penetration through biological membranes .

b. 2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide ()

- Key Differences: Replaces the pyridine core with a thieno[2,3-d]pyrimidinone scaffold. The acetamide group is linked to a 4-nitrophenyl substituent.

- Implications: The pyrimidinone core introduces hydrogen-bonding capabilities, while the 4-nitrophenyl group mirrors the electronic profile of the target compound’s nitro substituent. This scaffold may favor interactions with kinases or ATP-binding proteins .

Dihydropyridine Derivatives ()

- Example: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide.

- Key Differences: Features a 1,4-dihydropyridine ring (non-aromatic) with a furyl substituent and a 2-methoxyphenyl acetamide group.

- Implications: The non-aromatic core may confer redox activity, making it suitable for calcium channel modulation, unlike the fully aromatic pyridine-based target compound .

Data Table: Structural and Functional Comparison

EW = Electron-Withdrawing

Biological Activity

The compound 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide (CAS No. 337499-35-1) is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 509.62 g/mol. The structure includes a pyridine ring, a thioether linkage, and various aromatic substituents which contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing thioether groups have shown promise as inhibitors of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Compound Tested | Cancer Type | Mechanism of Action | IC50 (µM) |

|---|---|---|---|---|

| Thioether Derivative | Breast Cancer | Apoptosis Induction | 15 | |

| Pyridine Derivative | Lung Cancer | Cell Cycle Arrest | 12 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Thioether-containing acetamides have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections . The mechanism often involves disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

In silico studies have suggested that the compound may act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is implicated in inflammatory responses. This inhibition could lead to reduced production of leukotrienes, thereby alleviating conditions such as asthma and other inflammatory diseases .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing derivatives of the compound indicated that modifications to the phenyl rings significantly impacted biological activity. Substituents that enhanced electron donation increased potency against certain cancer cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of related compounds revealed that the presence of specific functional groups, such as cyano and methoxy, improved selectivity and efficacy against target enzymes involved in cancer progression .

Q & A

Q. What synthetic methodologies are applicable for synthesizing this compound, given its structural complexity?

The synthesis of this compound requires multi-step strategies, including:

- Substitution reactions : Under alkaline conditions, as demonstrated in the preparation of N-(3-chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide, where nitro groups are replaced with alkoxy moieties .

- Condensation reactions : Using condensing agents (e.g., DCC or EDC) to link the pyridine-thioacetamide core to the nitro-substituted aniline .

- Reduction steps : Iron powder in acidic conditions for nitro-to-amine conversion, ensuring regioselectivity .

Key considerations : Solvent polarity, temperature control, and purification via column chromatography or recrystallization.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : To confirm substituent positions on the pyridine ring and acetamide linkage (e.g., H NMR for methoxy protons, C NMR for cyano and carbonyl groups).

- High-resolution mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .

- HPLC : For purity assessment, particularly due to the nitro group’s potential for byproduct formation .

Advanced Research Questions

Q. How can researchers optimize low-yield steps in the multi-step synthesis of this compound?

- Design of Experiments (DoE) : Systematically vary parameters (e.g., reaction time, catalyst loading) to identify critical factors. For example, flow chemistry has been used to enhance reproducibility and yield in diazomethane synthesis by optimizing residence time and mixing efficiency .

- Alternative catalysts : Replace iron powder with catalytic hydrogenation (Pd/C or Raney Ni) for cleaner nitro-group reduction .

- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically.

Q. How do electronic effects of the 3,4-dimethoxyphenyl and 4-nitrophenyl groups influence reactivity and bioactivity?

- Computational modeling : Density Functional Theory (DFT) can predict electron-withdrawing/donating effects. The nitro group (strong electron-withdrawing) may reduce electron density on the pyridine ring, affecting nucleophilic attack sites .

- Structure-activity relationship (SAR) studies : Compare analogs (e.g., methoxy vs. ethoxy substitutions) to assess how steric and electronic changes impact biological targets, as seen in thieno[2,3-d]pyrimidine derivatives .

Q. How should contradictory biological activity data across studies be resolved?

- Orthogonal assays : Validate results using multiple techniques (e.g., enzyme inhibition assays + cellular viability tests). For instance, discrepancies in kinase inhibition profiles could arise from assay conditions (pH, co-solvents) .

- Meta-analysis : Cross-reference data with structurally similar compounds, such as 3-aminothieno[2,3-b]pyridines, to identify trends in substituent effects .

Q. What strategies enable the incorporation of sulfone or phosphonate moieties into the pyridine scaffold for enhanced bioactivity?

- Post-synthetic modification : Introduce sulfonyl chloride or phosphonate esters via nucleophilic substitution at the thioacetamide sulfur .

- Protecting group chemistry : Temporarily shield reactive sites (e.g., cyano groups) during functionalization, as shown in pyrimidine-based intermediates .

Data Contradiction Analysis

Q. How to address inconsistencies in reported solubility and stability profiles?

- Solvent screening : Test solubility in DMSO-water mixtures or cyclodextrin-based systems to mimic physiological conditions.

- Accelerated stability studies : Use thermal gravimetric analysis (TGA) and UV-Vis spectroscopy to assess degradation under varying pH and temperature .

Q. Why do computational predictions of binding affinity sometimes conflict with experimental IC50_{50}50 values?

- Force field limitations : Molecular docking may overlook solvation effects or protein flexibility. Enhance accuracy with molecular dynamics simulations .

- Experimental validation : Use surface plasmon resonance (SPR) to measure binding kinetics directly, reducing false positives .

Methodological Recommendations

- Synthetic route optimization : Prioritize steps with the highest yield variability for DoE-based refinement .

- Bioactivity profiling : Combine in vitro assays with zebrafish or organoid models for translational relevance .

- Data transparency : Publish raw spectral data and crystal structures (if available) to facilitate cross-study comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.